Product packaging for Methyl 15-acetoxyhexadecanoate(Cat. No.:CAS No. 88167-68-4)

Methyl 15-acetoxyhexadecanoate

Cat. No.: B14384990
CAS No.: 88167-68-4
M. Wt: 328.5 g/mol
InChI Key: PFJGFWWPKSZDFP-UHFFFAOYSA-N
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Description

Defining the Research Scope for Methyl 15-acetoxyhexadecanoate within Natural Product Chemistry

This compound is a derivative of hexadecanoic acid, commonly known as palmitic acid. Its structure is characterized by a 16-carbon backbone with a methyl ester group at one end (C1) and an acetoxy group at the 15th carbon position. vulcanchem.com This positioning of the acetoxy group introduces specific steric and electronic features that distinguish it from other fatty acid esters. vulcanchem.com

In the context of natural product chemistry, the focus lies on its identification in natural sources, its chemical synthesis, and the characterization of its physicochemical properties. Research has identified this compound in the beeswax of honeybee species Apis mellifera and Apis cerana. bee.or.kr The synthesis of this compound can be approached through methods like the esterification of 15-acetoxyhexadecanoic acid with methanol (B129727). vulcanchem.com

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C19H36O4
Molecular Weight 328.5 g/mol
IUPAC Name This compound
CAS Number 88167-68-4

This table is populated with data from available chemical databases and may be subject to revision as new research emerges. vulcanchem.comnih.gov

Significance of Research on Fatty Acid Esters in Biological Systems

Fatty acid esters are a broad class of molecules that play crucial roles in biological systems. wisdomlib.org They are fundamental components of lipids, which are essential for various life processes. upr.edu Research into fatty acid esters is significant for several reasons:

Energy Storage: Esters, particularly triglycerides, are the primary form of energy storage in many organisms. numberanalytics.com

Cellular Structure: Phospholipids, which are esters, are the main building blocks of cell membranes, influencing their fluidity and function. numberanalytics.com

Metabolic Processes: Fatty acid esters are integral to lipid metabolism, including both the synthesis and breakdown of lipids. upr.edunumberanalytics.com

Signaling Molecules: Some fatty acid esters can act as signaling molecules, participating in various cellular communication pathways. numberanalytics.com For example, a class of endogenous lipids known as fatty acid esters of hydroxyl fatty acids (FAHFAs) has been shown to have various physiological activities, including improving glucose tolerance and insulin (B600854) sensitivity. nih.gov

The study of specific fatty acid esters like this compound contributes to a deeper understanding of these fundamental biological functions.

Overview of Emerging Research Themes for this compound

While research specifically on this compound is still in its early stages, several emerging themes can be identified based on its chemical nature and the broader context of fatty acid ester research:

Natural Occurrence and Biosynthesis: A key area of investigation is its presence in various natural sources beyond beeswax and understanding the biosynthetic pathways that lead to its formation in organisms. bee.or.kr

Chemical Synthesis and Analog Development: Optimizing the laboratory synthesis of this compound and creating structural analogs are important for enabling further biological studies. vulcanchem.com This includes exploring different catalytic systems to improve reaction yields and efficiency. vulcanchem.com

Biological Activity Screening: A significant research direction involves screening this compound for various biological activities. For instance, a study on marine-origin extracts identified "Methyl 11-acetoxyhexadecanoate," a positional isomer, as a component of an extract with antibacterial properties. bibliomed.org This suggests that exploring the potential antimicrobial or other bioactive properties of this compound is a worthwhile endeavor.

Comparative Studies: Comparing the properties and potential biological effects of this compound with its structural analogs, such as Methyl 15-methylhexadecanoate, can help to elucidate the specific role of the acetoxy group. vulcanchem.comnih.govlarodan.com

The Chemical Ecology of this compound

This compound is a fatty acid methyl ester that has been identified in various natural sources, ranging from the complex biomaterials of honeybees to extracts of medicinal plants. Its presence across different biological systems highlights its role in the chemical ecology of these organisms. This article focuses on the natural occurrence and distribution of this specific compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O4 B14384990 Methyl 15-acetoxyhexadecanoate CAS No. 88167-68-4

Properties

CAS No.

88167-68-4

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

methyl 15-acetyloxyhexadecanoate

InChI

InChI=1S/C19H36O4/c1-17(23-18(2)20)15-13-11-9-7-5-4-6-8-10-12-14-16-19(21)22-3/h17H,4-16H2,1-3H3

InChI Key

PFJGFWWPKSZDFP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCCCC(=O)OC)OC(=O)C

Origin of Product

United States

Natural Occurrence and Ecological Distribution of Methyl 15 Acetoxyhexadecanoate

Environmental Detection and Biomonitoring

The detection of chemical compounds in the environment and their monitoring within biological systems are crucial for understanding their ecological impact. For this compound, specific data on its widespread environmental detection and biomonitoring are limited in publicly available scientific literature. However, its confirmed presence in beeswax provides a foundational point for discussing its potential ecological pathways. bee.or.krbee.or.kr

Direct studies detailing the occurrence of this compound in aquatic ecosystems and its progression through food chains are not extensively documented. However, the general class of compounds to which it belongs, fatty acid methyl esters (FAMEs), has been the subject of environmental studies. epa.goveuropa.euconcawe.eu These esters are known to be constituents of various organisms and can be introduced into aquatic environments through natural and anthropogenic pathways.

The primary known natural source of this compound is beeswax from honey bees (Apis mellifera and Apis cerana). bee.or.krbee.or.kr While this source is terrestrial, the potential for this compound to enter aquatic systems exists through runoff from areas with high apicultural activity or through atmospheric deposition.

Once in an aquatic environment, the behavior of long-chain fatty acid esters is governed by their physicochemical properties. Generally, these compounds exhibit low water solubility, which suggests they are more likely to adsorb to organic matter in sediment and soil rather than remaining in the water column. epa.govconcawe.eu The potential for bioaccumulation in aquatic organisms is a consideration for hydrophobic compounds. While specific data for this compound is unavailable, related long-chain fatty acid esters are considered to have the potential to bioaccumulate in fish and other aquatic life. epa.govirispublishers.com However, the extent of this accumulation and its impact on the food chain are areas that require further specific research.

A study analyzing the chemical composition of beeswax from Apis mellifera (Am) and Apis cerana (Ac) in various locations in South Korea identified this compound as a minor component. The table below summarizes the percentage composition found in one of the Apis mellifera samples.

Table 1: Detection of this compound in Beeswax

Compound Name Sample Source Percentage Composition (%)
This compound Apis mellifera (Am1 from Daegu) 1.17

Data sourced from a 2023 study on the chemical composition of beeswax. bee.or.krbee.or.kr

The environmental fate and transport of a chemical compound describe its journey and transformation in the environment. For this compound, specific studies are scarce, but inferences can be drawn from the behavior of similar long-chain fatty acid esters. epa.goveuropa.euconcawe.eu

The structure of this compound, with its long carbon chain, suggests it is a hydrophobic molecule. This characteristic is a key determinant of its environmental distribution. It is anticipated that the compound would have a strong tendency to partition to soil and sediment, limiting its mobility in aqueous systems. epa.gov

Biodegradation is a primary mechanism for the breakdown of fatty acid methyl esters in the environment. epa.govarcjournals.org These compounds can serve as a carbon source for various microorganisms. The degradation process typically involves hydrolysis of the ester bond, followed by the breakdown of the resulting fatty acid and alcohol. While specific rates of degradation for this compound have not been reported, it is expected to be biodegradable under both aerobic and anaerobic conditions, similar to other FAMEs. concawe.eu

The potential for long-range atmospheric transport is generally low for compounds with high molecular weight and low vapor pressure, which is expected for this compound. Its primary mode of transport is likely to be associated with particulate matter.

Further research, including laboratory studies on its biodegradability, soil and sediment adsorption coefficients, and potential for bioaccumulation, is necessary to build a comprehensive model of the environmental fate and transport of this compound.

Advanced Analytical Methodologies for Characterization and Quantification of Methyl 15 Acetoxyhexadecanoate

Chromatographic and Spectrometric Approaches

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including fatty acid methyl esters and their derivatives. jeol.com The high chromatographic resolution of GC combined with the sensitive and specific detection provided by MS makes it an ideal tool for the detailed analysis of compounds like Methyl 15-acetoxyhexadecanoate.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

The identification of this compound by GC-MS relies on its unique mass spectrum, which provides a fingerprint of the molecule's structure. While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be inferred from the analysis of structurally similar long-chain fatty acid methyl esters.

Upon electron ionization (EI) at a standard energy of 70 eV, fatty acid methyl esters undergo characteristic fragmentation. nih.gov For a compound like this compound, the molecular ion peak (M+) would be expected, although it may be of low abundance in some cases. nih.gov The fragmentation pattern would likely be influenced by the presence of the acetoxy group at the C-15 position.

Key fragmentation pathways for long-chain methyl esters include:

McLafferty Rearrangement: A prominent fragment at m/z 74 is characteristic of methyl esters of straight-chain carboxylic acids. researchgate.net

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aliphatic chain.

Cleavage related to the substituent: The acetoxy group at C-15 would likely lead to specific fragmentation patterns. A neutral loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion or other fragments is a highly probable event. Cleavage at the C-C bonds adjacent to the carbon bearing the acetoxy group would also produce characteristic ions.

By analogy with the mass spectrum of a close structural isomer, Methyl 15-methylhexadecanoate (CAS 6929-04-0), which has a methyl group instead of an acetoxy group at the C-15 position, we can anticipate some features. nih.govresearchgate.net The mass spectrum of Methyl 15-methylhexadecanoate shows a base peak at m/z 74 and other significant fragments at m/z 87, 143, and 241. nih.govmassbank.eu For this compound, in addition to the m/z 74 peak, fragments resulting from cleavage around the C-15 position would be crucial for its identification. The accurate mass measurement of these fragments using high-resolution mass spectrometry would further aid in confirming the elemental composition and identity of the compound.

Considerations for Sample Preparation and Derivatization Techniques (e.g., BF₃ in methanol)

The analysis of this compound by GC-MS presupposes that the compound is already in a form suitable for this technique. However, in many biological and environmental contexts, the precursor molecule might be 15-hydroxyhexadecanoic acid. To analyze this precursor, a two-step derivatization is typically required: esterification of the carboxylic acid and acetylation of the hydroxyl group.

Esterification: The conversion of the carboxylic acid group to a methyl ester is a common practice to increase the volatility of fatty acids for GC analysis. gcms.cz A widely used and effective reagent for this purpose is boron trifluoride in methanol (B129727) (BF₃-methanol). gcms.cz The reaction involves heating the sample with the BF₃-methanol reagent, which catalyzes the esterification of the fatty acid.

Acetylation: Following esterification to Methyl 15-hydroxyhexadecanoate, the hydroxyl group at the C-15 position needs to be derivatized to form the target analyte, this compound. This is typically achieved through acetylation using reagents such as acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270). This step replaces the active hydrogen of the hydroxyl group with an acetyl group, further increasing the compound's volatility and thermal stability for GC analysis.

It is crucial to ensure that both derivatization reactions proceed to completion to allow for accurate quantification. The choice of solvents and reaction conditions, such as temperature and time, must be optimized to achieve high yields and avoid the formation of byproducts.

Optimization of GC-MS Parameters for Enhanced Resolution and Sensitivity

To achieve the best possible separation and detection of this compound, the GC-MS parameters must be carefully optimized. nih.gov

Gas Chromatographic Parameters:

ParameterRecommended Setting/ConsiderationRationale
Column A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).Provides good separation of long-chain fatty acid esters based on their boiling points and polarity.
Injector Temperature Typically set at a high temperature (e.g., 250-300 °C).Ensures rapid and complete volatilization of the analyte without thermal degradation.
Oven Temperature Program A temperature ramp starting from a lower temperature to a high final temperature.Allows for the separation of compounds with a wide range of boiling points and ensures that the long-chain ester is eluted with a good peak shape.
Carrier Gas Flow Rate Optimized for the specific column dimensions to achieve the best chromatographic efficiency.A proper flow rate ensures sharp and well-resolved peaks.

Mass Spectrometric Parameters:

ParameterRecommended Setting/ConsiderationRationale
Ionization Mode Electron Ionization (EI) is standard for creating reproducible mass spectra for library matching.EI at 70 eV provides characteristic fragmentation patterns.
Ion Source Temperature Typically maintained between 200-250 °C.Prevents condensation of the analyte while minimizing thermal degradation within the ion source.
Acquisition Mode Full scan mode for initial identification and method development. Selected Ion Monitoring (SIM) for targeted quantification.Full scan provides a complete mass spectrum for identification, while SIM offers higher sensitivity and selectivity for quantification by monitoring only specific, characteristic ions.

Non-Target Screening and High-Resolution Mass Spectrometry

Non-target screening (NTS) has emerged as a powerful tool for the comprehensive chemical characterization of complex samples without a pre-defined list of target compounds. massbank.eu This approach is particularly valuable for identifying novel or unexpected contaminants in environmental and biological matrices.

Methodological Frameworks for Non-Target Screening of Environmental Samples

The workflow for non-target screening typically involves several key stages, from sample preparation to data analysis and compound identification.

Typical Non-Target Screening Workflow:

StageDescription
Sample Preparation A generic extraction method is often employed to isolate a broad range of chemicals from the sample matrix.
Data Acquisition High-resolution mass spectrometry (HRMS), often coupled with liquid or gas chromatography, is used to acquire accurate mass data for all detected features.
Data Processing Sophisticated software is used for peak picking, feature detection, and alignment of chromatograms across multiple samples.
Compound Identification The accurate mass and isotopic pattern of unknown features are used to generate possible elemental formulas. Fragmentation data from tandem mass spectrometry (MS/MS) is then used to elucidate the chemical structure, often with the aid of spectral libraries and in-silico fragmentation tools.

The identification of an unknown compound like this compound in a non-target screening study would rely on obtaining a high-quality mass spectrum and MS/MS data. The accurate mass of the molecular ion would provide the elemental formula, and the fragmentation pattern would offer structural clues, such as the presence of a methyl ester and an acetoxy group on a C16 fatty acid backbone.

Challenges in Compound Identification within Complex Biological and Environmental Matrices

Despite the advancements in analytical instrumentation and software, the identification of unknown compounds in complex matrices remains a significant challenge.

Key Challenges in Non-Target Screening:

ChallengeDescription
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.
Isomeric Compounds Distinguishing between positional and stereoisomers is often difficult, as they can have identical mass spectra and similar chromatographic retention times. For acetoxyhexadecanoates, differentiating between, for example, the 15-acetoxy and 14-acetoxy isomers would require careful analysis of fragmentation patterns or chromatographic separation on specialized columns.
Low Concentrations Many compounds of interest are present at trace levels, making it difficult to obtain high-quality MS/MS spectra for structural elucidation.
Lack of Reference Standards The definitive identification of a compound requires comparison with an authentic reference standard, which is often not commercially available for novel or unusual compounds.
Data Complexity Non-target screening generates vast amounts of data, and the manual review and interpretation of this data can be a time-consuming and complex process.

In the context of this compound, a major challenge in its non-target identification would be to definitively determine the position of the acetoxy group on the hexadecanoate (B85987) chain. Without specific reference standards for all possible isomers, the identification would likely be tentative, based on the interpretation of the mass spectral data and comparison with fragmentation patterns of related compounds.

Computational Approaches for Data Processing and Prioritization in Non-Target Analysis

In the realm of non-target analysis, the sheer volume and complexity of data generated by advanced analytical techniques necessitate sophisticated computational workflows for processing and interpretation. For a compound like this compound, which may be present in complex biological or environmental matrices, these computational strategies are indispensable for its detection, identification, and prioritization among a multitude of other chemical features.

Non-target screening workflows coupled with high-resolution mass spectrometry (HRMS) can generate thousands of analytical features per sample. caymanchem.comchromatographyonline.com This deluge of data presents a significant bottleneck in identifying compounds of interest. nih.gov Computational data processing and prioritization are therefore crucial to systematically sift through the data and highlight features that are most likely to be relevant, such as potential biomarkers or contaminants. chromatographyonline.comnih.gov

A typical computational workflow in non-target lipidomics analysis involves several key stages, each with its own set of algorithms and software tools. nih.gov The initial steps focus on raw data processing, which includes peak picking, chromatogram deconvolution, and spectral alignment. premierbiosoft.commicrobiomedata.org Software such as MZmine 2 and MS-DIAL are commonly employed for these tasks. nih.govpremierbiosoft.com These tools process the raw analytical data to create a list of features, each characterized by its mass-to-charge ratio (m/z), retention time, and intensity.

Once a feature list is generated, the next critical step is the putative identification of compounds. For a long-chain fatty acid ester like this compound, this involves matching the experimental mass spectral data against spectral libraries and databases. riken.jp In the absence of a reference standard in the library, computational tools can predict fragmentation patterns and mass spectra for candidate structures, aiding in tentative identification. riken.jp The structural diversity of lipids presents a significant analytical challenge, making robust computational identification tools essential. nih.gov

However, even with advanced data processing, a large number of unidentified features often remain. caymanchem.com This is where prioritization strategies become paramount. The goal of prioritization is to rank the detected features based on their potential significance, allowing researchers to focus their identification efforts on the most promising candidates. chromatographyonline.comnih.gov Various offline prioritization techniques can be employed after data acquisition. nih.govacs.org

One common strategy is data quality filtering , which aims to reduce noise and false positives. nih.gov This involves setting thresholds for peak intensity, signal-to-noise ratio, and peak shape. Another approach is chemistry-driven prioritization , where features exhibiting specific isotopic patterns or mass defects characteristic of certain compound classes are ranked higher. nih.gov For instance, in the analysis of a sample where halogenated compounds are of interest, features with isotopic patterns indicative of chlorine or bromine would be prioritized.

Prediction-based prioritization utilizes computational models to estimate the potential biological activity or toxicity of the detected features. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, can predict the properties of a compound based on its chemical structure. nih.gov This allows for the ranking of unidentified features based on their potential to elicit a biological response.

For a compound like this compound, a combination of these strategies would likely be employed. Initially, data processing would extract all relevant features from the raw data. Subsequently, filtering based on data quality would remove spurious signals. Putative identification would then be attempted by matching against lipid databases. For the remaining unidentified features, prioritization could be based on several factors. For example, if the study is focused on lipid metabolism, features that show significant changes in abundance across different experimental conditions would be prioritized. Furthermore, if there is an interest in potential endocrine-disrupting compounds, prediction-based tools could be used to flag features with a higher likelihood of such activity.

The integration of these computational approaches is crucial for the successful application of non-target analysis in complex samples. By systematically processing the vast amounts of data and prioritizing the most relevant features, researchers can more efficiently identify novel compounds like this compound and gain a deeper understanding of their biological or environmental significance.

StageDescriptionCommonly Used Software/Techniques
Data Acquisition Generation of raw analytical data using techniques like LC-HRMS.Not applicable (Hardware)
Raw Data Processing Extraction of features (peaks) from the raw data, including peak picking, deconvolution, and alignment.MZmine 2, MS-DIAL, XCMS
Feature Identification Putative identification of features by matching against spectral libraries and databases. In-silico fragmentation for novel compounds.Lipid-Pro, LipidBlast, Metlin, Lipid MAPS
Data Prioritization Ranking of identified and unidentified features based on statistical significance, predicted biological activity, or other criteria.QSAR models, statistical analysis (e.g., t-tests, ANOVA), fold-change analysis
Structural Elucidation Confirmation of the chemical structure of prioritized features, often requiring further targeted experiments.Not applicable (Experimental)

Biosynthesis and Metabolic Pathways Associated with Methyl 15 Acetoxyhexadecanoate

Investigation of Biosynthetic Precursors and Enzymatic Transformations

The formation of Methyl 15-acetoxyhexadecanoate likely begins with a C16 fatty acid, palmitic acid, which undergoes several enzymatic transformations.

Hypothesized Biosynthetic Origins in Apis Species

In Apis mellifera, the biosynthesis of this compound is believed to be closely linked to the well-established pathways of fatty acid and wax ester production. While direct enzymatic evidence for the synthesis of this specific compound is not yet available, a plausible pathway can be hypothesized based on known insect biochemistry.

The proposed biosynthetic route likely involves the following key steps:

De Novo Fatty Acid Synthesis: The pathway initiates with the synthesis of palmitic acid (a C16:0 fatty acid) from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex nih.govmdpi.com.

Hydroxylation: The palmitic acid, likely in the form of palmitoyl-CoA, is then thought to undergo hydroxylation at the 15th carbon position to form 15-hydroxypalmitic acid. This reaction is likely catalyzed by a cytochrome P450 monooxygenase, a class of enzymes known to be involved in the modification of fatty acids in insects researchgate.net.

Acetylation: The hydroxyl group of 15-hydroxypalmitic acid is then acetylated to form 15-acetoxyhexadecanoic acid. This step would require an acetyltransferase enzyme that uses acetyl-CoA as the acetyl group donor. The formation of acetoxy fatty acids has been observed in other insects, such as the 3-acetoxy-fatty acid isoprenyl esters found in the androconia of the ithomiine butterfly Ithomia salapia, suggesting that such enzymatic machinery exists in insects semanticscholar.org.

Methylation: Finally, the carboxylic acid group of 15-acetoxyhexadecanoic acid is esterified with a methyl group to yield this compound. This methylation step is likely catalyzed by a methyltransferase. Methyl esters of fatty acids are common components of insect pheromones and other secretions rsc.orgresearchgate.net.

The table below summarizes the key hypothesized enzymatic steps in Apis species.

StepPrecursorProductHypothesized Enzyme Class
1Acetyl-CoA, Malonyl-CoAPalmitic Acid (C16:0)Fatty Acid Synthase (FAS)
2Palmitoyl-CoA15-Hydroxypalmitoyl-CoACytochrome P450 Monooxygenase
315-Hydroxypalmitoyl-CoA15-Acetoxyhexadecanoyl-CoAAcetyltransferase
415-Acetoxyhexadecanoyl-CoAThis compoundMethyltransferase

Exploration of Biogenesis in Medicinal Plants

While this compound has been primarily identified in beeswax, the potential for its biosynthesis exists within the diverse metabolic machinery of medicinal plants. Plants are known to produce a vast array of modified fatty acids that are components of protective polymers like cutin and suberin nih.govoup.comaocs.org.

The biogenesis in plants would likely follow a similar, though not identical, pathway to that in insects:

Fatty Acid Synthesis: As in bees, the pathway would start with the synthesis of palmitic acid in the plastids nih.gov.

Hydroxylation: The resulting palmitoyl-ACP or palmitoyl-CoA would be hydroxylated at the ω-1 position (C-15) by a cytochrome P450-dependent fatty acyl oxidase pnas.org. These enzymes are crucial for the production of cutin and suberin monomers nih.gov.

Acetylation: An acyltransferase would then catalyze the acetylation of the hydroxyl group. Plants possess a wide variety of acyltransferases involved in the biosynthesis of specialized metabolites pnas.org.

Methylation: The final step would be the methylation of the carboxylic acid group. While less common for cutin and suberin monomers which are typically incorporated into a polymer, the formation of methyl esters of fatty acids does occur in plants eagri.org.

The following table outlines the hypothesized biogenesis in medicinal plants.

StepPrecursorProductHypothesized Enzyme Class
1Acetyl-CoA, Malonyl-ACPPalmitoyl-ACPFatty Acid Synthase (FAS)
2Palmitoyl-CoA/ACP15-Hydroxypalmitoyl-CoA/ACPCytochrome P450 Fatty Acyl Oxidase
315-Hydroxypalmitoyl-CoA/ACP15-Acetoxyhexadecanoyl-CoA/ACPAcyltransferase
415-Acetoxyhexadecanoyl-CoA/ACPThis compoundMethyltransferase

Integration within Broader Metabolic Networks

This compound is not an isolated molecule but is integrated within the broader metabolic framework of the organism.

Potential Links to Lipid Metabolism Pathways

The biosynthesis of this compound is intrinsically linked to primary lipid metabolism. The precursor, palmitic acid, is a central molecule in fatty acid metabolism and can be either synthesized de novo or derived from dietary sources nih.govnih.gov. The acetyl-CoA required for both the initiation of fatty acid synthesis and the acetylation step is a key hub in cellular metabolism, connecting carbohydrate, amino acid, and lipid catabolism.

In insects, lipid metabolism is crucial for energy storage, especially for flight and metamorphosis, and for the production of structural components and signaling molecules nih.govscienceopen.comresearchgate.net. The synthesis of wax components, including this compound, represents a branch of the lipid metabolic network that diverts fatty acids from energy storage (triacylglycerols) towards the production of structural materials for the honeycomb bee.or.kr.

In plants, the synthesis of modified fatty acids for cutin and suberin is a significant sink for fatty acid production, diverting them from membrane lipid synthesis or storage oil formation aocs.org. The metabolic regulation ensures a balance between the production of these protective polymers and other essential lipids.

Role in Biological Signaling or Structural Integrity within Source Organisms

Given its identification as a component of beeswax, the primary role of this compound in Apis mellifera is likely structural bee.or.kr. Beeswax is a complex mixture of hydrocarbons, free fatty acids, and various esters, which provides the structural integrity of the honeycomb. The physical properties of beeswax, such as its plasticity and water repellency, are determined by the specific composition of its lipid components. This compound, as a wax ester, would contribute to these properties.

While a direct signaling role has not been established, many insect pheromones are fatty acid derivatives, including methyl esters and acetates researchgate.netgerli.comoup.com. It is plausible, though not proven, that this compound or its biosynthetic intermediates could have a secondary role in chemical communication within the bee colony.

In plants, should this compound be produced, it would likely be incorporated into cutin or suberin. These polymers are essential for the structural integrity of the plant cuticle and for creating a barrier against water loss and pathogen invasion nih.govoup.com. The specific properties of these polymers are influenced by the nature of their monomeric components.

Biological Relevance and Mechanistic Research on Methyl 15 Acetoxyhexadecanoate

Role as a Constituent of Complex Biological Structures

Methyl 15-acetoxyhexadecanoate has been identified as a chemical component of beeswax, a complex biological material produced by honeybees of the genus Apis. Beeswax is primarily composed of a diverse mixture of compounds, including hydrocarbons, free fatty acids, and a variety of esters, which are crucial for its structural and functional properties within the beehive.

A study analyzing the chemical composition of beeswax from Apis mellifera identified this compound as one of the many ester compounds present. The following table details the percentage composition of selected compounds found in a derivatized beeswax sample from this study.

Compound NamePercentage Composition (%)
Methyl palmitate28.66
Heptacosane10.62
Methyl 11-octadecenoate4.91
Methyl 15-methoxyhexadecanoate2.33
Methyl stearate1.42
This compound1.17

Investigation of Biological Implications within Phytochemical Contexts

Currently, there is a lack of scientific literature identifying this compound as a constituent of any specific plant species. Consequently, no direct association can be made between this particular compound and the bioactive properties of plant extracts.

However, research on other structurally related fatty acid esters found in various plants has shown a range of biological activities. For instance, extracts of plants containing fatty acid methyl esters, such as hexadecanoic acid methyl ester (methyl palmitate), have been investigated for their potential health benefits, including antioxidant, anti-inflammatory, and hepatoprotective properties. researchgate.netresearchgate.netjmaterenvironsci.com It is important to note that these activities are attributed to the entire plant extract, which contains a multitude of compounds, and not to a single isolated fatty acid ester.

For example, various plant extracts are studied for their antidiabetic effects, which are often attributed to a synergistic action of their phytochemical constituents, including polyphenols, flavonoids, and various lipids. researcher.life While fatty acid esters are a component of many plant lipids, the specific role of any single ester in these effects is not well-defined.

There is currently no available information in the scientific literature regarding research frameworks specifically designed to elucidate the biological roles of purified this compound. The study of this compound appears to be in the preliminary stages of identification within complex natural mixtures like beeswax.

Future research to determine the specific biological activities of purified this compound would likely involve the following established framework:

Isolation and Purification: Development of methods to isolate this compound in high purity from its natural sources or through chemical synthesis.

In Vitro Screening: Testing the purified compound in a variety of cell-based assays to screen for potential biological activities, such as antimicrobial, antioxidant, anti-inflammatory, or cytotoxic effects.

Mechanism of Action Studies: If any significant bioactivity is observed, further studies would be conducted to understand the underlying molecular mechanisms.

In Vivo Studies: Evaluation of the compound's effects in animal models to confirm its biological activity and to assess its safety and efficacy.

Without such dedicated studies, the specific biological roles of this compound remain unknown.

While direct mechanistic studies on this compound are not available, hypotheses regarding its potential biological roles can be formulated based on the known activities of structurally related fatty acid esters. Fatty acids and their esters are known to be biologically active molecules that can influence various cellular processes.

One potential mechanism of action for fatty acid esters is the regulation of gene expression through interaction with nuclear receptors. nih.govcambridge.org For example, some fatty acid methyl esters have been identified as transcriptional regulators of the peroxisome proliferator-activated receptor (PPAR) family. nih.gov PPARs are key regulators of lipid and glucose metabolism, and their activation can influence metabolic pathways. It is therefore plausible that this compound, as a fatty acid ester, could potentially interact with such receptors and modulate gene expression related to metabolism.

Furthermore, fatty acid esters of hydroxyl fatty acids have been shown to exhibit physiological activities such as improving glucose tolerance and insulin (B600854) sensitivity, and demonstrating anti-inflammatory effects. researcher.lifenih.gov Given that this compound is an acetylated derivative of a hydroxylated fatty acid methyl ester, it could potentially share some of these biological activities. The acetylation may influence its solubility, stability, and interaction with biological targets.

Chemical Synthesis and Derivatization Strategies for Methyl 15 Acetoxyhexadecanoate and Analogs

Synthetic Routes for Laboratory Preparation of Methyl 15-acetoxyhexadecanoate

The laboratory synthesis of this compound can be primarily achieved through two main pathways: the direct esterification of 15-acetoxyhexadecanoic acid with methanol (B129727) or the acetylation of a precursor, Methyl 15-hydroxyhexadecanoate.

A common and straightforward method for the synthesis of fatty acid methyl esters is through acid-catalyzed esterification. This involves reacting the corresponding carboxylic acid with an excess of alcohol in the presence of an acid catalyst. For this compound, the precursor 15-acetoxyhexadecanoic acid would be refluxed with methanol and a catalyst such as sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl) in methanol. aocs.orgnih.gov The use of a large excess of methanol helps to drive the equilibrium towards the formation of the methyl ester. aocs.org A convenient method for preparing the methanolic HCl reagent involves the addition of acetyl chloride to an excess of dry methanol. aocs.org

Alternatively, a two-step process starting from Methyl 15-hydroxyhexadecanoate can be employed. The hydroxyl group at the 15-position can be acetylated using reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base such as pyridine (B92270) or triethylamine. This reaction is typically carried out in an aprotic solvent. Following the acetylation, the resulting this compound would be purified using standard techniques like column chromatography.

Transesterification represents another viable synthetic route, particularly if a different ester of 15-acetoxyhexadecanoic acid is more readily available. This process involves the exchange of the alkyl group of an ester with the alkyl group of an alcohol. For instance, an ethyl or other higher alkyl ester of 15-acetoxyhexadecanoic acid could be converted to the methyl ester by reacting it with a large excess of methanol in the presence of an acid or base catalyst. vulcanchem.com Alkaline catalysts like sodium methoxide (B1231860) or potassium hydroxide (B78521) are often used for transesterification and the reaction can proceed under mild conditions. researchgate.net

A summary of common laboratory synthesis conditions for fatty acid methyl esters is presented in Table 1.

Method Precursor Reagents Typical Conditions Reference(s)
Acid-Catalyzed Esterification15-acetoxyhexadecanoic acidMethanol, H₂SO₄ or HClReflux for 1-3 hours aocs.orggoogle.com
AcetylationMethyl 15-hydroxyhexadecanoateAcetic anhydride, PyridineRoom temperature, overnightN/A
TransesterificationEthyl 15-acetoxyhexadecanoateMethanol, Sodium methoxideRoom temperature to 60°C, 1-2 hours vulcanchem.comresearchgate.net

Preparation of Structurally Modified Analogs for Structure-Activity Relationship Studies

To investigate the structure-activity relationship (SAR) of this compound, a library of structurally modified analogs can be synthesized. These modifications can target the ester group, the acetoxy group, and the length of the alkyl chain. Such studies are essential to understand which structural features are critical for the compound's biological activity. mdpi.com

One class of analogs includes those with variations in the ester group. By using different alcohols (e.g., ethanol (B145695), isopropanol) in the esterification or transesterification reactions, a series of alkyl esters can be produced. For example, reacting 15-acetoxyhexadecanoic acid with ethanol in the presence of an acid catalyst would yield Ethyl 15-acetoxyhexadecanoate.

Modifications to the acyl group at the 15-position are also informative. Analogs can be prepared by reacting Methyl 15-hydroxyhexadecanoate with different acyl chlorides or anhydrides. For example, using propionyl chloride would yield Methyl 15-propanoyloxyhexadecanoate, while benzoyl chloride would produce Methyl 15-benzoyloxyhexadecanoate. Furthermore, the hydroxyl group could be converted to an ether or other functional groups.

Another important set of analogs involves alterations to the length of the carbon backbone. This can be achieved by starting with ω-hydroxy fatty acids of different chain lengths (e.g., 14-hydroxy-tetradecanoic acid or 17-hydroxy-heptadecanoic acid), followed by acetylation and methyl esterification. A structural analog that has been mentioned in the literature is Methyl 15-methylhexadecanoate, which replaces the acetoxy group with a methyl group, altering the polarity and steric bulk at that position. vulcanchem.com

The synthesis of a library of fatty acid esters of hydroxy fatty acids can be achieved through methods like photochemical hydroacylation, which allows for the construction of a diverse set of derivatives for comprehensive SAR studies. mdpi.com The insights gained from comparing the biological activities of these analogs can help in the design of more potent and selective compounds. tandfonline.comnih.gov

Table 2 provides examples of potential structural analogs of this compound for SAR studies.

Analog Type Example Analog Name Synthetic Precursor Key Reagent
Ester VariationEthyl 15-acetoxyhexadecanoate15-acetoxyhexadecanoic acidEthanol, H₂SO₄
Acyl Group VariationMethyl 15-propanoyloxyhexadecanoateMethyl 15-hydroxyhexadecanoatePropionyl chloride
Chain Length VariationMethyl 14-acetoxytetradecanoate14-hydroxytetradecanoic acidAcetic anhydride, Methanol
Functional Group ReplacementMethyl 15-methoxyhexadecanoateMethyl 15-hydroxyhexadecanoateMethyl iodide, NaH
Isosteric ReplacementMethyl 15-methylhexadecanoate15-methylhexadecanoic acidMethanol, H₂SO₄

Methodologies for Isotopic Labeling in Metabolic Tracing and Mechanistic Investigations

Isotopic labeling is an indispensable tool for studying the metabolic fate, transport, and mechanism of action of molecules like this compound. Stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are commonly incorporated into the structure of the compound.

One of the most direct methods for preparing isotopically labeled this compound is through the esterification of 15-acetoxyhexadecanoic acid with a labeled version of methanol, such as ¹³C-methanol or deuterated methanol (CD₃OD). bohrium.comuni-due.de This introduces the isotopic label specifically at the methyl ester position. The resulting labeled compound can be distinguished from its unlabeled counterpart by mass spectrometry, allowing for its quantification in biological samples. bohrium.com

Alternatively, if a labeled precursor fatty acid is available, it can be converted to the desired labeled product. For instance, commercially available ¹³C-labeled palmitic acid (¹³C₁₆-Palmitic acid) could be chemically modified to introduce the 15-hydroxy group, followed by acetylation and esterification with unlabeled methanol. isotope.com This would result in a compound labeled throughout the fatty acid backbone. Biosynthetic approaches can also be employed, where organisms are cultured with labeled precursors like ¹³C-glucose or ¹³C-fatty acid methyl esters to produce labeled polyunsaturated fatty acids. nih.gov

Deuterium labeling can be achieved by using deuterated reagents. For example, perdeuterated palmitic acid (palmitic acid-d₃₁) can be esterified with methanol to produce Methyl palmitate-d₃₁. This approach labels the entire alkyl chain. For more specific labeling, deuterated precursors can be used in multi-step synthetic sequences. researchgate.net The use of heavy labeled water (D₂O) is another strategy, where the deuterium can be incorporated into acyl chains during their synthesis. nih.gov

These isotopically labeled analogs are crucial for a variety of applications, including metabolic flux analysis, determining the contribution of exogenous versus de novo synthesized fatty acids, and as internal standards for quantitative mass spectrometry-based assays. nih.govresearchgate.net

Table 3 summarizes common strategies for the isotopic labeling of fatty acid methyl esters.

Labeling Strategy Isotope Labeled Reagent/Precursor Resulting Labeled Position(s) Reference(s)
Esterification with Labeled Methanol¹³C, D¹³C-Methanol or CD₃ODMethyl group of the ester bohrium.comuni-due.de
Synthesis from Labeled Fatty Acid¹³C¹³C₁₆-Palmitic acidFatty acid backbone isotope.com
Biosynthesis with Labeled Precursors¹³C¹³C-GlucoseFatty acid backbone nih.gov
Esterification of Deuterated Fatty AcidDPalmitic acid-d₃₁Entire alkyl chain
In vivo LabelingDD₂OAcyl chain nih.gov

Emerging Research Directions and Future Perspectives for Methyl 15 Acetoxyhexadecanoate

Advancements in High-Throughput Screening for Biological Activity Discovery

High-throughput screening (HTS) has revolutionized the discovery of bioactive compounds by enabling the rapid assessment of large chemical libraries. researchgate.netazolifesciences.com For a compound like Methyl 15-acetoxyhexadecanoate, which has been identified in natural sources such as Vernonia amygdalina and beeswax, HTS presents a powerful tool to uncover its potential biological functions. rsc.orgnih.gov The antioxidant properties of phytol (B49457) derivatives, which share structural similarities, suggest that this compound may also possess free-radical scavenging capabilities that could be explored through HTS assays. rsc.org

Future research can employ a variety of HTS platforms to investigate the bioactivity of this compound. These platforms can range from cell-based assays that measure cytotoxicity, proliferation, or specific signaling pathways, to target-based assays that assess the inhibition or activation of specific enzymes or receptors. mdpi.comnih.gov For instance, given the role of fatty acid esters in metabolic regulation, HTS could be used to screen for effects on lipid uptake and metabolism in relevant cell models. nih.govmdpi.com The development of miniaturized and automated screening methods allows for the testing of thousands of compounds per week, making it feasible to systematically evaluate this compound and its synthetic analogues against a wide array of biological targets. researchgate.netnih.gov

Table 1: Potential High-Throughput Screening Assays for this compound

Assay TypeTarget/PhenotypePotential Application Area
Cell-Based Cytotoxicity in cancer cell linesOncology
Anti-inflammatory response in macrophagesImmunology
Fatty acid uptake in adipocytesMetabolic Diseases
Neuronal protection against oxidative stressNeurodegenerative Diseases
Target-Based Inhibition of cyclooxygenase (COX) enzymesAnti-inflammatory
Activation of peroxisome proliferator-activated receptors (PPARs)Metabolic Regulation
Inhibition of bacterial fatty acid synthesis enzymesAntibacterial
Free radical scavenging (e.g., DPPH assay)Antioxidant

The integration of HTS with natural product libraries is a particularly promising avenue. nih.gov As this compound is a natural product, its biological activity can be assessed in the context of the extracts it is derived from, potentially revealing synergistic effects with other compounds.

Application of Omics Technologies in Discovery and Elucidation of Metabolic Pathways

The suite of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems and is increasingly being applied to understand lipid metabolism. nih.govnih.gov For this compound, these technologies can be instrumental in elucidating its biosynthetic and degradation pathways, as well as its impact on cellular metabolism.

Metabolomics, the large-scale study of small molecules, is particularly well-suited for tracking the metabolic fate of lipids. mdpi.commetabolomicscentre.ca By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can trace the incorporation and transformation of labeled precursors of this compound within cells or organisms. researchgate.netsciex.com This can help identify the enzymes and intermediates involved in its synthesis and breakdown. Multi-omics analysis, which integrates data from different omics levels, can provide a more complete picture by correlating changes in metabolite levels with alterations in gene and protein expression. researchgate.netfrontiersin.orgoup.comzoores.ac.cn For example, a decrease in the concentration of a particular fatty acid, as observed in some plant diseases, can be linked to changes in the expression of genes involved in fatty acid metabolism. ufl.edu

Table 2: Omics Approaches for Studying this compound Metabolism

Omics TechnologyResearch QuestionExpected Outcome
Metabolomics/Lipidomics What are the metabolic precursors and breakdown products of this compound?Identification of the complete metabolic pathway.
Transcriptomics Which genes are up- or down-regulated in response to this compound treatment?Identification of genes and pathways affected by the compound.
Proteomics Which proteins interact with or are modified by this compound?Discovery of protein targets and mechanisms of action.
Integrated Multi-Omics How does this compound modulate cellular networks?A systems-level understanding of the compound's biological role.

The application of these technologies can also shed light on the regulation of the metabolic pathways involved. By comparing the omics profiles of organisms under different conditions (e.g., with and without exposure to this compound), it is possible to identify key regulatory hubs and transcription factors that control its metabolism. zoores.ac.cn

Development of Sustainable Production Methods for Research and Potential Applications

As research into the biological activities of this compound progresses, the need for reliable and sustainable sources of the compound will increase. While it can be isolated from natural sources, this is often inefficient and not scalable. Therefore, the development of sustainable production methods is a critical future direction.

Biocatalysis offers a green alternative to traditional chemical synthesis. rsc.orgnih.gov Lipases, enzymes that catalyze the hydrolysis and synthesis of esters, are particularly promising for the production of fatty acid esters. nih.govbohrium.com These enzymatic reactions can be carried out under mild conditions, often with high selectivity, reducing the energy consumption and waste associated with chemical synthesis. rsc.orgnih.gov The use of immobilized enzymes can further enhance the sustainability of the process by allowing for catalyst reuse. nih.govbohrium.com

Synthetic biology provides another powerful approach for sustainable production. nih.govosti.gov By engineering metabolic pathways in microorganisms like yeast or bacteria, it is possible to produce a wide range of specialty lipids and modified fatty acids. nih.govdiva-portal.orgnih.gov This could involve introducing genes from other organisms to create novel biosynthetic pathways or modifying existing pathways to enhance the production of the desired compound. energy.govfrontiersin.org For example, the fatty acid synthase (FAS) pathway can be engineered to produce fatty acids of specific lengths and with various modifications. osti.gov

Green chemistry principles can also be applied to the chemical synthesis of this compound. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as those facilitated by microwave or ultrasound irradiation. mdpi.commdpi.comacs.orgtandfonline.com The development of novel catalysts that can efficiently promote esterification reactions with minimal byproducts is also an active area of research. labmanager.com

Table 3: Comparison of Production Methods for this compound

Production MethodAdvantagesDisadvantages
Natural Extraction Provides the native compound.Low yield, not easily scalable, potential for batch-to-batch variability.
Chemical Synthesis High yield, scalable.Often requires harsh conditions, may use toxic reagents and solvents.
Biocatalysis Mild reaction conditions, high selectivity, environmentally friendly.Enzyme stability and cost can be a limitation.
Synthetic Biology Highly tunable, can use renewable feedstocks, potentially low cost at scale.Engineering complex pathways can be challenging, optimization is often required.
Green Chemistry Synthesis Reduced environmental impact, improved safety.Catalyst development can be complex, may not always be as efficient as traditional methods.

Cross-Disciplinary Research Integrating Environmental, Biological, and Synthetic Studies

The future of research on this compound will likely be characterized by a high degree of cross-disciplinary collaboration. Integrating knowledge from environmental science, biology, and synthetic chemistry will be crucial for a comprehensive understanding of this molecule and its potential applications.

Environmental studies can investigate the natural occurrence, distribution, and ecological role of this compound. Understanding its fate and behavior in the environment is essential, especially if it is to be produced and used on a larger scale. europa.eueuropa.eu For instance, studies on the biodegradability of similar fatty acid esters can inform the environmental impact assessment of this compound. europa.eu The interaction of such compounds with organisms at different trophic levels is another important area of inquiry. frontiersin.org

Biological investigations , as discussed in the previous sections, will continue to unravel the physiological functions and mechanisms of action of this compound. This includes everything from its effects on individual cells to its role in complex biological processes in multicellular organisms. elifesciences.org

Synthetic studies will not only focus on sustainable production but also on the creation of structural analogues of this compound. acs.org By systematically modifying the structure of the molecule, researchers can probe the structure-activity relationships and potentially develop derivatives with enhanced or novel biological activities.

The true power of cross-disciplinary research lies in the synergy between these fields. For example, the discovery of a novel biological activity through HTS (biology) could drive the development of new synthetic methods (chemistry) to produce the compound for further testing, while also prompting investigations into its presence and role in different ecosystems (environmental science). Similarly, the identification of a unique fatty acid in an environmental sample could lead to its synthesis and subsequent biological evaluation. This integrated approach will be essential for unlocking the full potential of this compound and other novel lipid molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.